2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 886363-23-1
VCID: VC2915566
InChI: InChI=1S/C14H10F2O2/c15-11-5-10(6-12(16)8-11)13-4-2-1-3-9(13)7-14(17)18/h1-6,8H,7H2,(H,17,18)
SMILES: C1=CC=C(C(=C1)CC(=O)O)C2=CC(=CC(=C2)F)F
Molecular Formula: C14H10F2O2
Molecular Weight: 248.22 g/mol

2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid

CAS No.: 886363-23-1

Cat. No.: VC2915566

Molecular Formula: C14H10F2O2

Molecular Weight: 248.22 g/mol

* For research use only. Not for human or veterinary use.

2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid - 886363-23-1

Specification

CAS No. 886363-23-1
Molecular Formula C14H10F2O2
Molecular Weight 248.22 g/mol
IUPAC Name 2-[2-(3,5-difluorophenyl)phenyl]acetic acid
Standard InChI InChI=1S/C14H10F2O2/c15-11-5-10(6-12(16)8-11)13-4-2-1-3-9(13)7-14(17)18/h1-6,8H,7H2,(H,17,18)
Standard InChI Key UIXYPLIOPWTRSX-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(=O)O)C2=CC(=CC(=C2)F)F
Canonical SMILES C1=CC=C(C(=C1)CC(=O)O)C2=CC(=CC(=C2)F)F

Introduction

Physicochemical Properties

2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid possesses specific physicochemical properties that are essential for understanding its behavior in various chemical environments and applications. These properties are summarized in Table 1.

Basic Properties

The compound has a defined molecular structure with specific identifying characteristics that facilitate its recognition and analysis in research contexts.

Table 1: Physicochemical Properties of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid

PropertyValueReference
CAS Number886363-23-1
Molecular FormulaC₁₄H₁₀F₂O₂
Molecular Weight248.22 g/mol
Physical StateSolid
Storage TemperatureRoom temperature
Standard InChIInChI=1S/C14H10F2O2/c15-11-5-10(6-12(16)8-11)13-4-2-1-3-9(13)7-14(17)18/h1-6,8H,7H2,(H,17,18)
Standard InChIKeyUIXYPLIOPWTRSX-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C(=C1)CC(=O)O)C2=CC(=CC(=C2)F)F

Spectroscopic Properties

While specific spectroscopic data for 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid is limited in the available literature, research on structurally related fluorinated biphenyl compounds suggests that this compound would exhibit characteristic spectral features. Based on similar fluorinated biphenyl compounds, we can infer that this compound would display distinctive peaks in FTIR spectra around 3000 cm⁻¹ for aromatic C-H stretching and near 1700 cm⁻¹ for the carboxylic acid C=O stretching vibration .

Structural Characteristics

The structure of 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid features key elements that define its chemical reactivity and potential applications.

Molecular Structure

The compound consists of a biphenyl backbone with two key modifications: fluorine substituents at the 3' and 5' positions of one phenyl ring and an acetic acid group attached to the 2-position of the other phenyl ring . This arrangement creates a unique electronic distribution that influences the compound's reactivity and interactions with biological targets.

Structural Features

The presence of fluorine atoms at the 3' and 5' positions significantly impacts the electron density distribution across the molecule. Fluorine, being highly electronegative, withdraws electron density from the aromatic ring, creating a dipole moment and affecting the acid strength of the carboxylic acid group . The biphenyl core provides a rigid scaffold that can interact with various biological targets through π-π stacking interactions, while the carboxylic acid group offers a site for hydrogen bonding and possible derivatization.

Applications

2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid has potential applications in several fields, though specific research on this exact compound is limited in the available literature.

Pharmaceutical Applications

Fluorinated biphenyl derivatives have gained significant interest in pharmaceutical research due to their unique properties:

  • The incorporation of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism

  • The biphenyl scaffold is found in numerous bioactive compounds, making this derivative potentially valuable for drug discovery

  • The carboxylic acid moiety provides a functionalization point for creating various derivatives with potentially enhanced pharmaceutical properties

Research and Development

The compound serves as a useful chemical building block for the synthesis of more complex molecules with potential applications in:

  • Medicinal chemistry research

  • Materials science

  • Agrochemical development

  • Chemical probes for biological studies

Research Findings

While direct research on 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid is limited in the available literature, studies on similar fluorinated biphenyl compounds provide insights into potential properties and applications.

Structure-Activity Relationships

Research on related fluorinated biphenyl compounds suggests several structure-activity relationships that may apply to 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid:

  • The position of fluorine substituents on the biphenyl scaffold significantly affects electronic properties and potential biological activities

  • Fluorinated biphenyls often exhibit improved metabolic stability compared to their non-fluorinated counterparts

  • The dihedral angle between the two phenyl rings influences the compound's ability to interact with biological targets

Spectroscopic Characterization

Studies on similar fluorinated biphenyl compounds have utilized various spectroscopic techniques for characterization:

  • UV-visible spectroscopy

  • Fourier transform infrared (FTIR) spectroscopy

  • 13C NMR and 1H NMR spectroscopy

  • Single-crystal X-ray diffraction (SC-XRD) analysis

Similar characterization approaches would be applicable to 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid for structure elucidation and purity assessment.

Computational Studies

Computational studies on related fluorinated biphenyl compounds have revealed insights into:

  • Molecular orbital energy levels (HOMO/LUMO)

  • Electronic charge distribution

  • Potential reactivity parameters

These computational approaches could be extended to 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid to predict its chemical behavior and potential biological interactions.

SupplierPurityCatalog IDReference
AChemBlock95%P35428
Sigma-Aldrich95%ADVH14DBC771
Acmec Biochemical97%D95930
VulcanChemNot specifiedVC2915566

Quality Control

Commercial sources typically employ various analytical techniques to ensure product quality:

  • High-performance liquid chromatography (HPLC) for purity assessment

  • NMR spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator